molecular formula C20H18N2O5 B2840040 METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE CAS No. 1359390-77-4

METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE

Cat. No.: B2840040
CAS No.: 1359390-77-4
M. Wt: 366.373
InChI Key: UIDQMGVPOOAYEV-UHFFFAOYSA-N
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Description

The compound METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE is a quinoline derivative characterized by:

  • A methyl ester at the 2-position of the quinoline core.
  • A 4-substituent consisting of a methoxy group linked via a carbamoyl bridge to a 4-methoxyphenyl group.

Properties

IUPAC Name

methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-25-14-9-7-13(8-10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-6-4-3-5-15(16)18/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDQMGVPOOAYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent reactions . The compound also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

Table 1: Key Structural Features of Comparable Quinoline Derivatives
Compound Name Substituents Functional Groups Key Structural Differences Reference
Target Compound 2-COOCH₃, 4-{OCH₂C(O)NH(4-MeOPh)} Ester, carbamoyl, methoxy Unique carbamoyl-linked methoxyphenyl group N/A
6b (Methyl 6-methoxy-2-phenylquinoline-4-carboxylate) 4-COOCH₃, 6-OCH₃, 2-Ph Ester, methoxy, aryl Methoxy at 6-position; phenyl at 2-position
4-Hydroxy-6-methoxy-quinoline-2-carboxylic acid 2-COOH, 4-OH, 6-OCH₃ Carboxylic acid, hydroxyl, methoxy Free carboxylic acid and hydroxyl groups
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid 4-COOH, 2-Ph(4-Cl), 3-S-(4-MeOPh) Carboxylic acid, sulfanyl, chloro Sulfanyl bridge and chloro substitution
Key Observations:
  • Substituent Position : The target compound’s 4-position carbamoyl-methoxy group distinguishes it from derivatives with direct aryl or hydroxyl substitutions (e.g., 6b or 4-hydroxy analogues) .
  • Ester vs.
Key Observations:
  • The target compound’s synthesis likely parallels 6b , involving esterification of a carboxylic acid precursor with methyl iodide under basic conditions .
  • Palladium catalysis (evident in 4k synthesis) may be critical for introducing the 4-methoxyphenylcarbamoyl group .
Key Observations:
  • P-gp Inhibition : Methyl esters (e.g., 6b ) show enhanced activity over carboxylic acids, but hydroxylmethyl derivatives (e.g., 5b ) are superior, indicating substituent polarity and position dictate efficacy .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The methyl ester in the target compound likely improves lipid solubility compared to carboxylic acid derivatives (e.g., 4-hydroxy-6-methoxy-quinoline-2-carboxylic acid), aiding oral bioavailability .

Biological Activity

Methyl 4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are well-known for their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The presence of methoxy and carbamoyl functional groups enhances its reactivity and interaction with biological targets. The compound's molecular formula is C17_{17}H18_{18}N2_{2}O5_{5}, and it has a molecular weight of 342.34 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit various enzyme activities by binding to active sites, thereby preventing substrate binding. This mechanism is crucial in its potential as an anticancer agent, where it may inhibit tumor growth by disrupting metabolic pathways essential for cancer cell survival.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's cytotoxic effects are believed to arise from its ability to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies and Research Findings

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against multiple cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM .
  • Antimicrobial Evaluation : Research conducted on the antimicrobial effects of quinoline derivatives showed that this compound had comparable activity to established antibiotics against resistant strains .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound may act as a dual inhibitor targeting both COX-2 and iNOS pathways, which are critical in inflammation and cancer progression .

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